2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one
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Overview
Description
2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiadiazolo-pyrimidine family, which is known for its diverse chemical and biological properties. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one typically involves a multi-step process. One common method includes the cyclization of appropriate precursors through a series of reactions such as cycloaddition, reduction, and deamination . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, which can occur under different conditions depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or other reduced derivatives. Substitution reactions can lead to a wide range of functionalized products, depending on the nucleophiles involved.
Scientific Research Applications
2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials, such as polymers and advanced composites
Mechanism of Action
The mechanism of action of 2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2,7-Dimethyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one
- 2,5,7-Triaryl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-6-one
Uniqueness
2,7-Diamino-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one is unique due to its specific amino groups at positions 2 and 7, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C5H5N5OS |
---|---|
Molecular Weight |
183.19 g/mol |
IUPAC Name |
2,7-diamino-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C5H5N5OS/c6-2-1-3(11)10-5(8-2)12-4(7)9-10/h1H,6H2,(H2,7,9) |
InChI Key |
BRZWVAYKFPHXFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C2N(C1=O)N=C(S2)N)N |
Origin of Product |
United States |
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